Cas no 930-87-0 (1,2,5-Trimethylpyrrole)

1,2,5-Trimethylpyrrole structure
1,2,5-Trimethylpyrrole structure
Product Name:1,2,5-Trimethylpyrrole
CAS No:930-87-0
Molecular Formula:C7H11N
Molecular Weight:109.168941736221
MDL:MFCD00003090
CID:83218
PubChem ID:70260

1,2,5-Trimethylpyrrole Properties

Names and Identifiers

    • 1,2,5-Trimethylpyrrole
    • 1.2.5-Trimethylpyrrole
    • C7H11N
    • NSC 81220
    • 1,2,5-Trimethyl-1H-pyrrole (ACI)
    • Pyrrole, 1,2,5-trimethyl- (6CI, 7CI, 8CI)
    • 930-87-0
    • 1,2,5-TRIMEHYLPYRROLE
    • 1,2,5-Trimethylpyrrole, 99%
    • Pyrrole, 1,2,5-trimethyl
    • MFCD00003090
    • PYRROLE, 1,2,5-TRIMETHYL-
    • NSC81220
    • AS-78356
    • T1939
    • 1,2,5-Trimethyl-1H-pyrrole #
    • 7K4P5HS0RP
    • EN300-21742
    • InChI=1/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H
    • 1,2,5-Trimethyl-1H-pyrrole
    • DTXSID20239239
    • NS00042220
    • 1H-Pyrrole, 1,2,5-trimethyl-
    • UNII-7K4P5HS0RP
    • SY048165
    • D92550
    • SCHEMBL254079
    • CHEBI:184439
    • CS-0239671
    • NSC-81220
    • AKOS000101244
    • Q63396362
    • pyrrole, 1,2,5 trimethyl-
    • EINECS 213-225-6
    • MDL: MFCD00003090
    • InChIKey: YRABRACUKBOTKB-UHFFFAOYSA-N
    • Inchi: 1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3
    • SMILES: C1=C(C)N(C)C(C)=C1

Computed Properties

  • Exact Mass: 109.08900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 109.089149
  • Heavy Atom Count: 8
  • Complexity: 70.5
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.5
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 4.9

Experimental Properties

  • LogP: 1.64190
  • PSA: 4.93000
  • Refractive Index: n20/D 1.498(lit.)
  • Water Partition Coefficient: Slightly soluble in water (2.2 g/L at 25°C).
  • Boiling Point: 173 °C(lit.)
  • Melting Point: 1.5°C (estimate)
  • Vapor Pressure: 1.7±0.3 mmHg at 25°C
  • Flash Point: Fahrenheit: 125.6 ° f
    Celsius: 52 ° c
  • Solubility: Slightly soluble (2.2 g/l) (25 º C),
  • Color/Form: Not determined
  • Solubility: Not determined
  • Density: 0.807 g/mL at 25 °C(lit.)

1,2,5-Trimethylpyrrole Security Information

1,2,5-Trimethylpyrrole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2,5-Trimethylpyrrole Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
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Ambeed
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Chemenu
CM383252-25g
1,2,5-TRIMETHYLPYRROLE
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Enamine
EN300-21742-0.05g
1,2,5-trimethyl-1H-pyrrole
930-87-0 95%
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$19.0 2023-09-16
eNovation Chemicals LLC
D106586-5g
1,2,5-TRIMETHYLPYRROLE
930-87-0 97%
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TRC
T898540-100mg
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$ 50.00 2022-06-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161834-1ml
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¥133.90 2023-08-31

1,2,5-Trimethylpyrrole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ,  Water ;  24 h, 50 °C
1.2 Solvents: Dimethylformamide ;  2 h, rt
Reference
Process for the preparation of diketones and pyrrole derivatives
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  22 h, 65 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  1 h, rt
Reference
A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides
Kobeissi, Marwan; Yazbeck, Ogaritte; Chreim, Yamama, Tetrahedron Letters, 2014, 55(15), 2523-2526

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Water ;  0 °C; 4 h, 130 °C
Reference
Biosourced Janus Molecules as Silica Coupling Agents in Elastomer Composites for Tires with Lower Environmental Impact
Locatelli, Daniele; Bernardi, Andrea; Rubino, Lucia Rita; Gallo, Stefania; Vitale, Alessandra ; et al, ACS Sustainable Chemistry & Engineering, 2023, 11(7), 2713-2726

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Methyl triflate
1.2 Solvents: Dimethyl sulfoxide
Reference
Formation of 1,2- and 1,2,5-substituted pyrroles from an (η5-pyrrolyl)-transition metal complex
Zakrzewski, Janusz, Journal of Organometallic Chemistry, 1987, 326(1),

Synthetic Circuit 5

Reaction Conditions
Reference
Rates of tritium exchange in a series of N-phenyl substituted pyrroles
Jones, John R.; Hunt, Stephen; Terrier, Francois; Buncel, Erwin, Journal of the Chemical Society, 1992, (2), 295-8

Synthetic Circuit 6

Reaction Conditions
Reference
Twin annulation of naphthalene via a 1,5-naphthodiyne synthon. New syntheses of chrysene and dibenzo[b,k]chrysene
LeHoullier, Craig S.; Gribble, Gordon W., Journal of Organic Chemistry, 1983, 48(10), 1682-5

Synthetic Circuit 7

Reaction Conditions
Reference
1,1'-Spirobis(cyclopenta-[4,5-c]pyrroles)
, United States, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Carboxamide and thiocarboxamide
, Federal Republic of Germany, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
N-Alkylation of indole and pyrroles in dimethyl sulfoxide
Heaney, Harry; Ley, Steven V., Journal of the Chemical Society, 1973, (5), 499-500

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ;  24 h, 7 atm, 150 °C
Reference
Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium
Daw, Prosenjit; Ben-David, Yehoshoa; Milstein, David, Journal of the American Chemical Society, 2018, 140(38), 11931-11934

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Benzene-d6
Reference
Reactions of "Cp2Ti:CH2" sources with acid anhydrides and imides
Cannizzo, Louis F.; Grubbs, Robert H., Journal of Organic Chemistry, 1985, 50(13), 2316-23

1,2,5-Trimethylpyrrole Raw materials

1,2,5-Trimethylpyrrole Preparation Products

1,2,5-Trimethylpyrrole Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:930-87-0)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:930-87-0)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

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